![molecular formula C10H14ClN3 B2857394 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine CAS No. 2034353-54-1](/img/structure/B2857394.png)
5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is an organic molecule that belongs to the class of trifluoromethylated molecules. It is a halogenated derivative of pyrimidine and has a molecular formula of C4H2ClIN2 . This compound can be catalyzed with copper, which is responsible for its unique reactivity .
Synthesis Analysis
The synthesis of this molecule has been shown to be efficient in organic chemistry . A flask was charged with 57% HI (48 ml) and then cooled to 0°C in an ice-salt mixture. Dichloropyrimidine (6 g) was added to the mixture. After 4h, the obtained yellow suspension was treated carefully with K2CO3 solution (32 g, 60 ml), and the pale yellow solid was collected by filtration. The solid was washed with water and dried to give compound 5-Chloro-2-iodopyrimidine .Chemical Reactions Analysis
Pyrimidines, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include a boiling point of 316.6±34.0 °C, a density of 2.187±0.06 g/cm3, and a pKa of -2.56±0.22 . It is slightly soluble in water and sensitive to light .Scientific Research Applications
Therapeutic Drug Development
This compound is a part of the pyridopyrimidine class, which has been extensively studied for its therapeutic potential. Pyridopyrimidines are present in drugs that have been approved for use as therapeutics, such as Palbociclib , a breast cancer drug developed by Pfizer .
Anticancer Research
The pyrimidine derivatives are actively researched for their anticancer properties. They form the backbone of several compounds that are being evaluated for their efficacy against various forms of cancer .
DNA Repair and Polymerase Bypass
In the field of genetic research, derivatives of pyrimidine nucleotides, including those similar to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, are used to study DNA repair mechanisms and DNA polymerase bypass activities .
Rheumatoid Arthritis Treatment
Compounds like Dilmapimod , which share a similar pyridopyrimidine structure, show potential activity against rheumatoid arthritis. This highlights the compound’s relevance in the development of new treatments for autoimmune diseases .
Biological Activity Studies
The biological activity of pyridopyrimidines is a significant area of research. These compounds are synthesized and studied to understand their interaction with various biological targets, which can lead to the discovery of new drugs .
Synthesis Protocols
The synthesis of pyridopyrimidine derivatives, including 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, is crucial for pharmaceutical applications. Researchers focus on developing efficient synthetic protocols to create these compounds for further study .
Metabolic Labeling
Clickable pyrimidine nucleotides, which are structurally related to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine, are used in metabolic labeling. This technique is essential for studying DNA replication in living cells and has applications in bionanotechnology .
Drug Discovery and Design
The structural flexibility of pyridopyrimidines allows for the design of a wide range of compounds with potential therapeutic applications. This makes them valuable in the drug discovery process, where new molecules are designed and tested for medical use .
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-5-methylpyrimidine, indicates that it is a combustible liquid that causes skin and eye irritation. It is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRACGGHJRLENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.